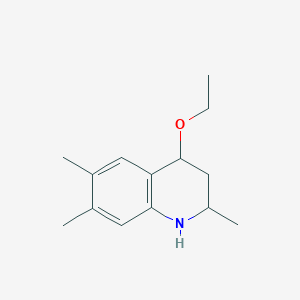
N-Benzyl-3-chloropyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-chloropyrazin-2-amine is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by the presence of a benzyl group attached to the nitrogen atom at the 2-position of the pyrazine ring, with a chlorine atom at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloropyrazin-2-amine typically involves the reaction of 3-chloropyrazin-2-amine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-chloropyrazin-2-amine is treated with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-chloropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
N-Benzyl-3-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Benzyl-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyrazin-2-amine: Lacks the benzyl group but shares the pyrazine core.
2-Amino-6-chloropyrazine: Another aminopyrazine with a different substitution pattern
Uniqueness
N-Benzyl-3-chloropyrazin-2-amine is unique due to the presence of both the benzyl and chlorine substituents, which can influence its reactivity and biological activity. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Propriétés
Numéro CAS |
53265-33-1 |
|---|---|
Formule moléculaire |
C11H10ClN3 |
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
N-benzyl-3-chloropyrazin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Clé InChI |
NUNGHFKSQLAHTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)
![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)



